molecular formula C19H23N5O2 B5903320 N-[(3,4-dimethoxyphenyl)methyl]-4-(1,3-dimethylpyrazol-4-yl)-N-methylpyrimidin-2-amine

N-[(3,4-dimethoxyphenyl)methyl]-4-(1,3-dimethylpyrazol-4-yl)-N-methylpyrimidin-2-amine

Cat. No.: B5903320
M. Wt: 353.4 g/mol
InChI Key: GDNILBPEJDTZHK-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]-4-(1,3-dimethylpyrazol-4-yl)-N-methylpyrimidin-2-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring, a pyrazole ring, and a dimethoxyphenyl group.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-(1,3-dimethylpyrazol-4-yl)-N-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-13-15(12-24(3)22-13)16-8-9-20-19(21-16)23(2)11-14-6-7-17(25-4)18(10-14)26-5/h6-10,12H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNILBPEJDTZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=NC(=NC=C2)N(C)CC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-4-(1,3-dimethylpyrazol-4-yl)-N-methylpyrimidin-2-amine typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the pyrazole ring: This step involves the formation of the pyrazole ring through a cyclization reaction with suitable reagents.

    Attachment of the dimethoxyphenyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-4-(1,3-dimethylpyrazol-4-yl)-N-methylpyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethoxyphenyl group, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); typically carried out in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]-4-(1,3-dimethylpyrazol-4-yl)-N-methylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer, antibacterial, and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-4-(1,3-dimethylpyrazol-4-yl)-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: This can modulate the activity of these proteins, leading to changes in cellular processes.

    Interference with DNA or RNA: This can affect gene expression and cellular function.

    Modulation of signaling pathways: This can alter cellular responses to external stimuli.

Comparison with Similar Compounds

N-[(3,4-dimethoxyphenyl)methyl]-4-(1,3-dimethylpyrazol-4-yl)-N-methylpyrimidin-2-amine can be compared with other similar compounds, such as:

    3,4-Dimethoxyphenethylamine: A compound with a similar dimethoxyphenyl group but different overall structure and properties.

    N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: Another compound with a dimethoxyphenyl group, used in different applications.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

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